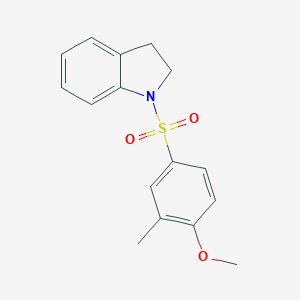
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes, including cell signaling, gene expression, and metabolism.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity. 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell signaling, and gene expression. Inhibition of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity has been shown to have a wide range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to regulate the activity of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole is its ability to selectively inhibit 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole activity, without affecting other kinases. This allows for more precise regulation of cellular processes and reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and may have applications in the treatment of other inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective methods for its use in experimental settings.
Synthesis Methods
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine. The reaction results in the formation of the desired compound, which can be further purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
The potential therapeutic applications of 1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole have been extensively studied in various scientific research fields. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(4-methoxy-3-methylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-14(7-8-16(12)20-2)21(18,19)17-10-9-13-5-3-4-6-15(13)17/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
MOBXHKDKYFECJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






